molecular formula C8H12O3 B1279422 Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate CAS No. 90482-42-1

Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate

Cat. No. B1279422
CAS RN: 90482-42-1
M. Wt: 156.18 g/mol
InChI Key: WPWZXGZTADPNQW-UHFFFAOYSA-N
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Description

Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate is a compound that belongs to the class of organic compounds known as oxabicyclohexanes. These are compounds containing a bicyclic structure made up of a cyclohexane (a six-membered saturated carbon ring) and an epoxide ring (a three-membered ring with one oxygen atom and two carbon atoms). The this compound structure is characterized by the presence of a carboxylate group attached to the bicyclic system.

Synthesis Analysis

The synthesis of derivatives of this compound has been explored in the context of antimalarial activity. For instance, derivatives with side chains of varying lengths and substituents have been prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, demonstrating the versatility of the core structure in medicinal chemistry applications .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of a compound with a 3-azabicyclo[3.1.0]hexane framework was elucidated, revealing a layered character in the molecular packing and various types of hydrogen bonds and atom-atom contacts . Similarly, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was solved, showing an orthorhombic space group and an intramolecular N–H…O hydrogen bond .

Chemical Reactions Analysis

The reactivity of the oxabicyclohexane ring system has been studied in various chemical reactions. For instance, the thermolysis of ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate leads to ethyl 2-ethenyl-4-oxobutyrate, and solvolyses of the brosylate derived from a related compound proceed with competitive displacement and fragmentation . Additionally, the reaction of small-size cycloalkane rings with RuO4 has been investigated, showing oxidative ring opening in certain cases .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be characterized using various spectroscopic methods. For example, the conformational behavior of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate was studied using 1H, 13C, and 2D NMR spectroscopy, revealing a slightly flattened chair conformation for the piperidone ring and a twist-chair form for the cyclohexanone ring . These studies are crucial for understanding the properties of the compound and its potential applications in various fields, including pharmaceuticals.

Scientific Research Applications

Antimalarial Activities

Derivatives of ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate have been synthesized and evaluated for their antimalarial activities. These derivatives, with varying side chains and substituents, were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate and tested for their in vitro activity against the Plasmodium falciparum (K1 strain), showcasing potential in antimalarial research (Nongpanga et al., 2003).

Synthetic Methodologies

Research has been conducted on the synthesis and structural analysis of this compound derivatives. For example, the compound has been obtained through cyclization and photocycloaddition reactions, with studies confirming the endo configuration of the ethoxycarbonyl group. These synthetic methodologies contribute to the broader field of organic chemistry by providing insights into the structural and reaction properties of bicyclic compounds (W. Kirmse & U. Mrotzeck, 1988).

Catalytic Synthesis

An efficient method for the preparation of optically active enantiomers of 1-ethoxycarbonyl-2-oxo-3-oxabicyclo[3.1.0]hexane has been developed, utilizing lipase catalysis. This research highlights the application of biocatalysis in synthesizing chiral synthons, which are crucial intermediates in the synthesis of various organic compounds (T. Tsuji et al., 1999).

Asymmetric Synthesis

A novel approach to the asymmetric synthesis of bicyclo[3.1.0]hexane derivatives has been reported, featuring a retro-Diels-Alder strategy as a key step. This research contributes to the field of asymmetric synthesis, offering a valuable synthetic intermediate for further chemical transformations (E. Moher, 1996).

Enantioselective Synthesis

The enantioselective synthesis of bicyclo[6.1.0]nonane-9-carboxylic acids through intramolecular Friedel-Crafts alkylation of arenes with the gamma-lactone moiety of 3-oxabicyclo[3.1.0]hexan-2-ones has been described. This strategy demonstrates the utility of enantioselective synthesis in creating complex bicyclic structures with potential applications in medicinal chemistry and material science (E. Fillion & Rachel L. Beingessner, 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-2-10-8(9)6-5-3-4-11-7(5)6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWZXGZTADPNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440641
Record name ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90482-42-1
Record name ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate
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